Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
CAS No.: 1931921-55-9
Cat. No.: VC4959547
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1931921-55-9 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.265 |
| IUPAC Name | tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | AUMZVPIBXHUPHC-ZETCQYMHSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CCC1=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate (CAS 1931921-55-9) has a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. The piperidine ring is substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 5-position with an amino group. The 2-oxo moiety introduces a ketone functionality, while the (5S) configuration ensures enantiomeric purity, which is critical for interactions with biological targets.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₃ | |
| Molecular Weight | 214.26 g/mol | |
| CAS Number | 1931921-55-9 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, a common strategy in peptide and heterocycle synthesis.
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions. A plausible route involves:
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Ring Formation: Cyclization of a linear precursor to form the piperidine backbone.
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Introduction of the 2-Oxo Group: Oxidation or ketone formation at the 2-position.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butoxycarbonyl group at the 1-position.
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Amination: Stereoselective introduction of the amino group at the 5S position, often via enzymatic resolution or chiral auxiliaries.
Chromatographic techniques (e.g., HPLC, flash chromatography) are employed to achieve high enantiomeric excess (>98%).
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Acid catalysis, 80°C, 12h | 65% |
| 2 | Oxidation | KMnO₄, H₂O, RT | 78% |
| 3 | Boc Protection | Boc₂O, DMAP, DCM, 0°C–RT | 85% |
| 4 | Stereoselective Amination | Chiral catalyst, NH₃, 50°C | 70% |
Pharmacological and Biological Relevance
Applications in Drug Discovery
The compound’s chiral amine and ketone functionalities make it a versatile building block for:
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Protease Inhibitors: Piperidine scaffolds are common in HIV protease and renin inhibitors.
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Kinase Modulators: Amino-substituted piperidines interact with ATP-binding pockets in kinases .
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Peptidomimetics: The Boc-protected amine enables incorporation into peptide chains without side reactions.
Future Directions
Further research should focus on:
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Mechanistic Studies: Elucidating interactions with biological targets.
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Derivatization: Exploring substitutions at the 2-oxo or 5-amino positions to enhance bioactivity.
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Scale-Up Synthesis: Optimizing routes for industrial production.
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